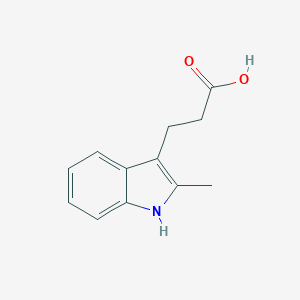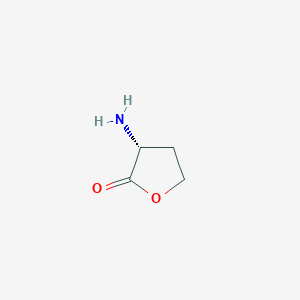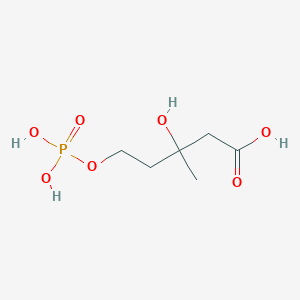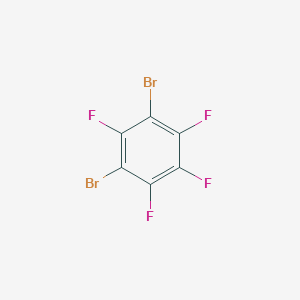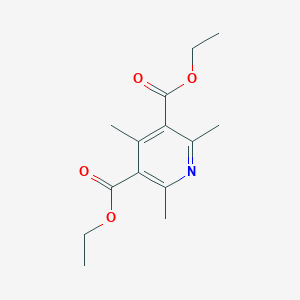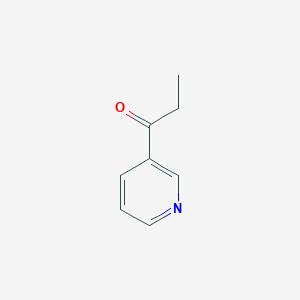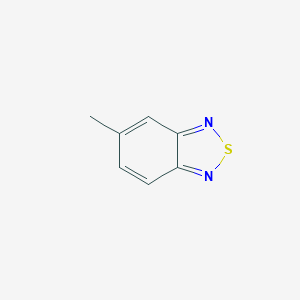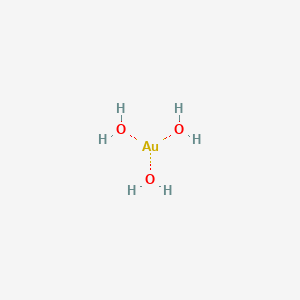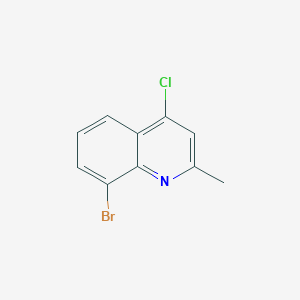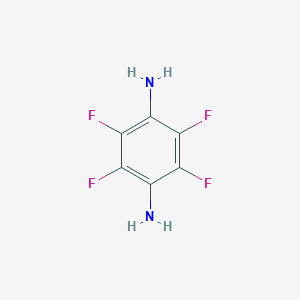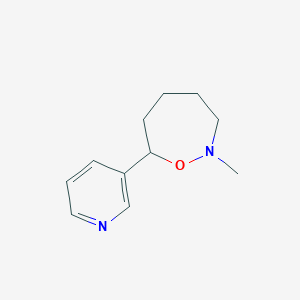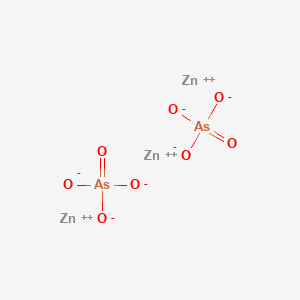
cis,trans-1,5-Cyclodecadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis,trans-1,5-Cyclodecadiene is a cyclic hydrocarbon compound with the molecular formula C10H16. It is commonly used in scientific research for its unique properties and potential applications. In
Mécanisme D'action
The mechanism of action of cis,trans-1,5-Cyclodecadiene is not fully understood, but it is believed to act as a ligand, binding to metal ions and facilitating catalysis. It may also interact with other molecules in the body, potentially influencing biochemical and physiological processes.
Biochemical and Physiological Effects:
Cis,trans-1,5-Cyclodecadiene has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory and antioxidant properties. It has also been studied for its potential to inhibit cancer cell growth and to protect against neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using cis,trans-1,5-Cyclodecadiene in lab experiments is its unique structure, which allows for the study of its properties and potential applications. However, one limitation is its potential toxicity, which must be taken into account when working with the compound.
Orientations Futures
There are many potential future directions for the study of cis,trans-1,5-Cyclodecadiene. One area of interest is its potential use in drug delivery systems, as it has been shown to have good biocompatibility. Additionally, further research is needed to fully understand its mechanism of action and potential applications in catalysis and organic synthesis. Finally, the development of new synthetic methods for cis,trans-1,5-Cyclodecadiene could lead to new applications and discoveries in the field of chemistry.
Méthodes De Synthèse
Cis,trans-1,5-Cyclodecadiene can be synthesized through a variety of methods, including the Diels-Alder reaction and the Birch reduction. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclic compound. In the case of cis,trans-1,5-Cyclodecadiene, the diene used is 1,5-cyclooctadiene and the dienophile used is maleic anhydride. The Birch reduction involves the reduction of an aromatic compound using sodium metal and an alcohol. In the case of cis,trans-1,5-Cyclodecadiene, the starting material is 1,5-cyclooctadiene and the alcohol used is methanol.
Applications De Recherche Scientifique
Cis,trans-1,5-Cyclodecadiene has been used in a variety of scientific research applications, including as a ligand in catalysis, as a building block in organic synthesis, and as a precursor for the synthesis of natural products. It has also been studied for its potential use as a drug delivery system and as a molecular switch in nanotechnology.
Propriétés
Numéro CAS |
1124-78-3 |
|---|---|
Nom du produit |
cis,trans-1,5-Cyclodecadiene |
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
(1Z,5E)-cyclodeca-1,5-diene |
InChI |
InChI=1S/C10H16/c1-2-4-6-8-10-9-7-5-3-1/h1-2,7,9H,3-6,8,10H2/b2-1-,9-7+ |
Clé InChI |
RDAFFINKUCJOJK-UYIJSCIWSA-N |
SMILES isomérique |
C1CC/C=C\CC/C=C/C1 |
SMILES |
C1CCC=CCCC=CC1 |
SMILES canonique |
C1CCC=CCCC=CC1 |
Autres numéros CAS |
17755-14-5 1124-78-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



